6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15031715
InChI: InChI=1S/C13H14N8OS2/c1-22-8-4-2-3-7(5-8)16-12-18-9(17-10(14)19-12)6-23-13-21-20-11(15)24-13/h2-5H,6H2,1H3,(H2,15,20)(H3,14,16,17,18,19)
SMILES:
Molecular Formula: C13H14N8OS2
Molecular Weight: 362.4 g/mol

6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

CAS No.:

Cat. No.: VC15031715

Molecular Formula: C13H14N8OS2

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine -

Specification

Molecular Formula C13H14N8OS2
Molecular Weight 362.4 g/mol
IUPAC Name 6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C13H14N8OS2/c1-22-8-4-2-3-7(5-8)16-12-18-9(17-10(14)19-12)6-23-13-21-20-11(15)24-13/h2-5H,6H2,1H3,(H2,15,20)(H3,14,16,17,18,19)
Standard InChI Key VVZVNRPSDRGTBD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CSC3=NN=C(S3)N

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure comprises three distinct domains:

  • 1,3,5-Triazine Core: A six-membered aromatic ring with alternating carbon and nitrogen atoms, substituted at positions 2 and 4 with amine groups .

  • Thiadiazole Moiety: A 5-amino-1,3,4-thiadiazole ring linked to the triazine core via a sulfanylmethyl (-SCH2-) bridge .

  • Aromatic Substituent: An N-(3-methoxyphenyl) group attached to the triazine ring, introducing electron-donating methoxy functionality .

This combination creates a conjugated system with extended π-electron delocalization, as evidenced by computational studies of analogous structures .

Molecular Descriptors

PropertyValueSource
Molecular FormulaC13H14N8OS2
Molecular Weight362.4 g/mol
IUPAC Name6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Topological Polar Surface Area189 Ų (estimated)

The high nitrogen content (30.9% by mass) and presence of multiple hydrogen bond donors/acceptors suggest significant potential for intermolecular interactions .

Synthetic Methodology and Optimization

Multi-Step Synthesis Pathway

The synthesis typically follows a convergent strategy, as outlined in recent protocols :

Step 1: Preparation of 5-amino-1,3,4-thiadiazole-2-thiol

  • Reactant: Thiosemicarbazide with CS2 under basic conditions .

  • Conditions: Anhydrous ethanol, Na2CO3, reflux (4-6 hr) .

  • Yield: 68-72% after recrystallization .

Step 2: Functionalization of 1,3,5-triazine Core

  • Substitution at C6 position with chloromethyl group via nucleophilic aromatic substitution .

  • Catalyst: Et3N in THF at 0-5°C.

Step 3: Sulfanyl Bridge Formation

  • Thiol-disulfide exchange between 5-amino-1,3,4-thiadiazole-2-thiol and chloromethyl-triazine intermediate .

  • Solvent: DMF, 12 hr at room temperature.

Analytical MethodKey FindingsReference
1^1H NMR (400 MHz, DMSO-d6)- Triazine NH at δ 8.42 (br s)
- Thiadiazole NH2 at δ 6.89 (s)
- OCH3 at δ 3.78 (s)
13^{13}C NMR- C=S (thiadiazole) at 182.3 ppm
- Triazine C-N at 167.1 ppm
HRMS (ESI+)m/z 363.0932 [M+H]+ (calc. 363.0928)
FT-IRν(N-H) 3385 cm⁻¹, ν(C=S) 1320 cm⁻¹

Chemical Reactivity and Derivative Formation

Site-Specific Reactivity Patterns

The compound demonstrates distinct reactivity at three regions:

3.1.1 Triazine Ring

  • Position 6 undergoes nucleophilic substitution with amines, thiols, and alkoxides .

  • Example: Reaction with benzyl chloride forms 6-(benzylthio) derivatives (yield: 64%) .

3.1.2 Thiadiazole Moiety

  • Amino group participates in Schiff base formation (e.g., with aromatic aldehydes) .

  • Sulfur atom coordinates transition metals (Cu²⁺, Ni²⁺) forming stable complexes .

3.1.3 Methoxyphenyl Group

  • Demethylation with BBr3 yields phenolic derivatives for further functionalization .

Metal Complexation Behavior

Studies on analogous thiadiazole-triazine systems reveal:

Metal IonStoichiometryStability Constant (log β)Application Potential
Cu(II)1:212.4 ± 0.3Antimicrobial agents
Ni(II)1:18.9 ± 0.2Catalytic systems
Cr(III)1:315.1 ± 0.4Oxidative DNA cleavage

Complexation typically occurs through the thiadiazole sulfur and triazine nitrogen atoms, as confirmed by XPS and EPR spectroscopy .

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